molecular formula C11H19NO3S B1587879 Tetramethylammonium p-Toluenesulfonate CAS No. 3983-91-3

Tetramethylammonium p-Toluenesulfonate

Cat. No. B1587879
CAS RN: 3983-91-3
M. Wt: 245.34 g/mol
InChI Key: FHVCZJGBXWNGIZ-UHFFFAOYSA-M
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Description

Tetramethylammonium p-Toluenesulfonate is a quaternary ammonium compound belonging to the class of alkylammonium salts . This compound is widely used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between immiscible phases .


Molecular Structure Analysis

The molecular formula of Tetramethylammonium p-Toluenesulfonate is C11H19NO3S . Its molecular weight is 245.34 . More detailed structural information may be available in databases like ChemSpider .


Chemical Reactions Analysis

Tetramethylammonium p-Toluenesulfonate is used as a supporting electrolyte in various chemical reactions . For example, it is used in the electrochemical polymerization of aniline .


Physical And Chemical Properties Analysis

Tetramethylammonium p-Toluenesulfonate is a solid at 20 degrees Celsius . It is white to almost white in color and can exist in a powder to crystal form . It is almost transparent in water .

Scientific Research Applications

    Phase Transfer Catalyst in Organic Synthesis

    • Field : Organic Chemistry
    • Application : Tetramethylammonium p-Toluenesulfonate is widely used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between immiscible phases .
    • Method : In this application, the compound acts as a catalyst to facilitate the transfer of a reactant from one phase to another, usually from an aqueous phase to an organic phase .
    • Results : This method improves the efficiency of the reaction and can lead to higher yields .

    Surfactant, Emulsifier, or Stabilizer in Industrial Applications

    • Field : Industrial Chemistry
    • Application : Tetramethylammonium p-Toluenesulfonate can be used as a surfactant, emulsifier, or stabilizer in various industrial applications .
    • Method : In these applications, the compound can help to stabilize emulsions or dispersions, or reduce the surface tension of liquids .
    • Results : This can improve the performance of a variety of products, from paints and coatings to food and pharmaceuticals .

    Supporting Electrolyte in Electrochemical Polymerization

    • Field : Electrochemistry
    • Application : Tetramethylammonium p-Toluenesulfonate is used as a supporting electrolyte in the electrochemical polymerization of aniline .
    • Method : In this process, the compound is used to maintain the ionic strength of the solution and promote the polymerization process .
    • Results : This can lead to the formation of high-quality polymers with desirable properties .

It’s also used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Safety And Hazards

Tetramethylammonium p-Toluenesulfonate can cause skin irritation (H315) and serious eye irritation (H319) . It may also cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, gas, or vapors, wearing protective clothing, and washing thoroughly after handling .

properties

IUPAC Name

4-methylbenzenesulfonate;tetramethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H12N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h2-5H,1H3,(H,8,9,10);1-4H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVCZJGBXWNGIZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192895
Record name Tetramethylammonium toluene-p-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethylammonium p-Toluenesulfonate

CAS RN

3983-91-3
Record name Methanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3983-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylammonium toluene-p-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003983913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethylammonium toluene-p-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylammonium toluene-p-sulphonate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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